molecular formula C5H10O3P+ B1587920 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide CAS No. 4090-60-2

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

Cat. No.: B1587920
CAS No.: 4090-60-2
M. Wt: 149.1 g/mol
InChI Key: YTWYMHQAVLOJKT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide can be synthesized by reacting phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine in dry toluene . This reaction yields the desired compound with high purity and efficiency.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphines or phosphites.

Scientific Research Applications

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide is unique due to its balanced reactivity and stability. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a versatile compound in synthetic and industrial chemistry.

Biological Activity

Overview

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide (CAS No. 4090-60-2) is a cyclic organophosphorus compound with notable applications in various scientific fields. Its unique structure and reactivity have led to investigations into its biological activity, particularly its interactions with biomolecules and potential therapeutic applications.

  • Molecular Formula: C5_5H11_{11}O3_3P
  • Molar Mass: 150.11 g/mol
  • Melting Point: 51-56°C

These properties contribute to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and electrophile. This dual nature allows it to participate in various biochemical reactions:

  • Enzyme Interaction: The compound can bind to enzymes, potentially inhibiting or activating their functions. This interaction can lead to significant changes in metabolic pathways.
  • Receptor Binding: It has been shown to interact with multiple receptors, influencing signaling pathways critical for cellular function.

Cellular Effects

This compound affects cellular processes by modulating:

  • Gene Expression: The compound influences the expression of genes involved in cell proliferation and apoptosis.
  • Metabolic Pathways: It alters the activity of key metabolic enzymes, impacting overall cellular metabolism.

Temporal Effects

Studies indicate that the compound's effects can vary over time due to its stability and degradation under specific conditions. Long-term exposure may result in sustained alterations in cellular functions.

Case Studies

  • In Vitro Studies on Cell Lines:
    Research conducted on murine fibroblast cell lines demonstrated that varying concentrations of the compound influenced cell viability and metabolic activity. The LD50 values indicated a moderate toxicity profile, suggesting potential for controlled therapeutic applications.
  • Reactivity with Free Radicals:
    The compound has been utilized in studies involving free radical formation. It forms stable adducts with radicals such as superoxide and hydroxyl radicals, which are critical in understanding oxidative stress mechanisms in biological systems.

Data Table: Summary of Biological Activities

Biological ActivityObservations/Findings
Enzyme InhibitionInhibits specific metabolic enzymes at varying concentrations
Gene Expression ModulationAlters expression of genes related to apoptosis and proliferation
Interaction with Free RadicalsForms stable adducts; potential role in oxidative stress studies
Cytotoxicity (LD50)Moderate toxicity observed in murine fibroblast studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,2-dioxaphosphorinane, 5,5-dimethyl-, 2-oxide, and how is purity assessed?

  • Methodology : The compound is synthesized by reacting phosphorus oxychloride with 2,2-dimethyl-1,3-propanediol in dry toluene, using triethylamine as a base to neutralize HCl byproducts. Critical parameters include anhydrous conditions (to prevent hydrolysis) and stoichiometric control .
  • Purity Assessment : Melting point analysis (lit. 97–102°C) and ¹H/³¹P NMR spectroscopy are standard. HPLC with UV detection or mass spectrometry can resolve impurities from incomplete substitution or oxidation .

Q. How is the molecular structure of this compound confirmed, and what crystallographic challenges arise?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is preferred for absolute configuration determination. The dioxaphosphorinane ring typically adopts a chair conformation with axial substituents on phosphorus. Challenges include crystal twinning due to low symmetry and sensitivity to solvent effects during crystallization .

Q. What spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • Key Techniques :

  • ³¹P NMR : Detects phosphorus environments (δ ~0–30 ppm for phosphates/oxides).
  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., diastereotopic methyl groups in 5,5-dimethyl derivatives).
  • IR Spectroscopy : Confirms P=O stretches (~1250 cm⁻¹) and P–O–C linkages (~1050 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry at the phosphorus center influence derivatization reactions with amino acids?

  • Mechanistic Insight : The compound’s chiral phosphorus center enables enantioselective derivatization of unprotected amino acids. For example, (S)-configured derivatives react preferentially with L-amino acids, inducing distinct ³¹P NMR shifts (Δδ >1 ppm) due to diastereomeric adduct formation. Steric effects from the 5,5-dimethyl groups stabilize transition states .
  • Experimental Design : Use chiral HPLC or polarimetry to correlate adduct configuration with ee values. Control moisture rigorously to avoid racemization .

Q. What contradictions exist in the literature regarding the stereochemical retention or inversion during derivatization?

  • Data Conflict : Evidence suggests that reactions with amines (e.g., amino acids) proceed with inversion at phosphorus, while alcohols retain configuration. This dichotomy is attributed to nucleophile hard/soft properties and transition-state geometry. X-ray crystallography and NOESY NMR resolve ambiguities by mapping spatial arrangements .

Q. How do structural modifications (e.g., silatrane or spirocyclic moieties) affect biological activity and crystallographic packing?

  • Case Study : Derivatives like 4-(2,4-dichlorophenyl)-5,5-dimethyl-2-(3-silatranylpropylmino)-1,3,2-dioxaphosphorinane 2-oxide exhibit enhanced fungicidal activity due to silatrane’s Si←N donor-acceptor interactions. SXRD reveals intramolecular H-bonding (N–H⋯O) and dimeric packing (R₂²(8) motifs) that stabilize the crystal lattice .

Q. What strategies improve the robustness of this compound in high-throughput experimental phasing pipelines?

  • Innovation : Automated SHELX workflows (e.g., SHELXC/D/E) leverage the compound’s heavy phosphorus atom for experimental phasing in macromolecular crystallography. Optimize data collection at high resolution (≤1.2 Å) and use twinning detection algorithms to mitigate data ambiguity .

Properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWYMHQAVLOJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO[P+](=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063292
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4090-60-2
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide

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